

Application Notes and Protocols: Measuring the Effects of ACH-000143 on Glucose Metabolism

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Compound of Interest

Compound Name: ACH-000143

Cat. No.: B8143701

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Introduction

ACH-000143 is a novel, potent, and peripherally preferred agonist for the MT1 and MT2 melatonin receptors.[1][2] Melatonin, a hormone primarily known for regulating circadian rhythms, has been increasingly implicated in the control of glucose homeostasis.[1] Altered melatonin signaling is associated with increased fasting plasma glucose and a higher risk of type 2 diabetes.[1] The activation of melatonin receptors, which are G protein-coupled receptors (GPCRs), can influence insulin secretion and sensitivity.[1][3] Specifically, melatonin receptor activation is known to inhibit adenylyl cyclase through the G α i subunit, leading to a decrease in intracellular cAMP levels.[4][5] This modulation of key signaling pathways suggests that compounds targeting melatonin receptors, such as **ACH-000143**, may have significant effects on glucose metabolism.

These application notes provide detailed protocols to investigate the effects of **ACH-000143** on glucose uptake, insulin signaling, and GLUT4 translocation in vitro. The methodologies described herein are designed to be conducted in relevant cell models, such as 3T3-L1 adipocytes, which are instrumental for studying adipogenesis and insulin responsiveness.[1][6][7]

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the described experiments.

Table 1: Effect of **ACH-000143** on Glucose Uptake in 3T3-L1 Adipocytes

Treatment Group	Concentration	2-NBDG Fluorescence (Mean ± SD)	Fold Change vs. Vehicle Control
Vehicle Control	-	1.0	
Insulin (Positive Control)	100 nM		
ACH-000143	1 nM		
ACH-000143	10 nM		
ACH-000143	100 nM		
ACH-000143 + Insulin	100 nM + 100 nM		

Table 2: Western Blot Analysis of Insulin Signaling Proteins

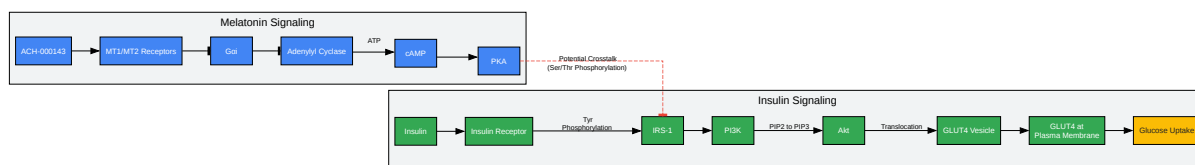
Treatment Group	Concentration	p-Akt (Ser473) / Total Akt (Ratio)	p-IRS1 (Tyr612) / Total IRS1 (Ratio)
Vehicle Control	-	1.0	1.0
Insulin (Positive Control)	100 nM		
ACH-000143	100 nM		
ACH-000143 + Insulin	100 nM + 100 nM		

Table 3: Quantification of GLUT4 Translocation to the Plasma Membrane

Treatment Group	Concentration	GLUT4 Cell Surface Expression (MFI)	Fold Change vs. Vehicle Control
Vehicle Control	-	1.0	
Insulin (Positive Control)	100 nM		
ACH-000143	100 nM		
ACH-000143 + Insulin	100 nM + 100 nM		

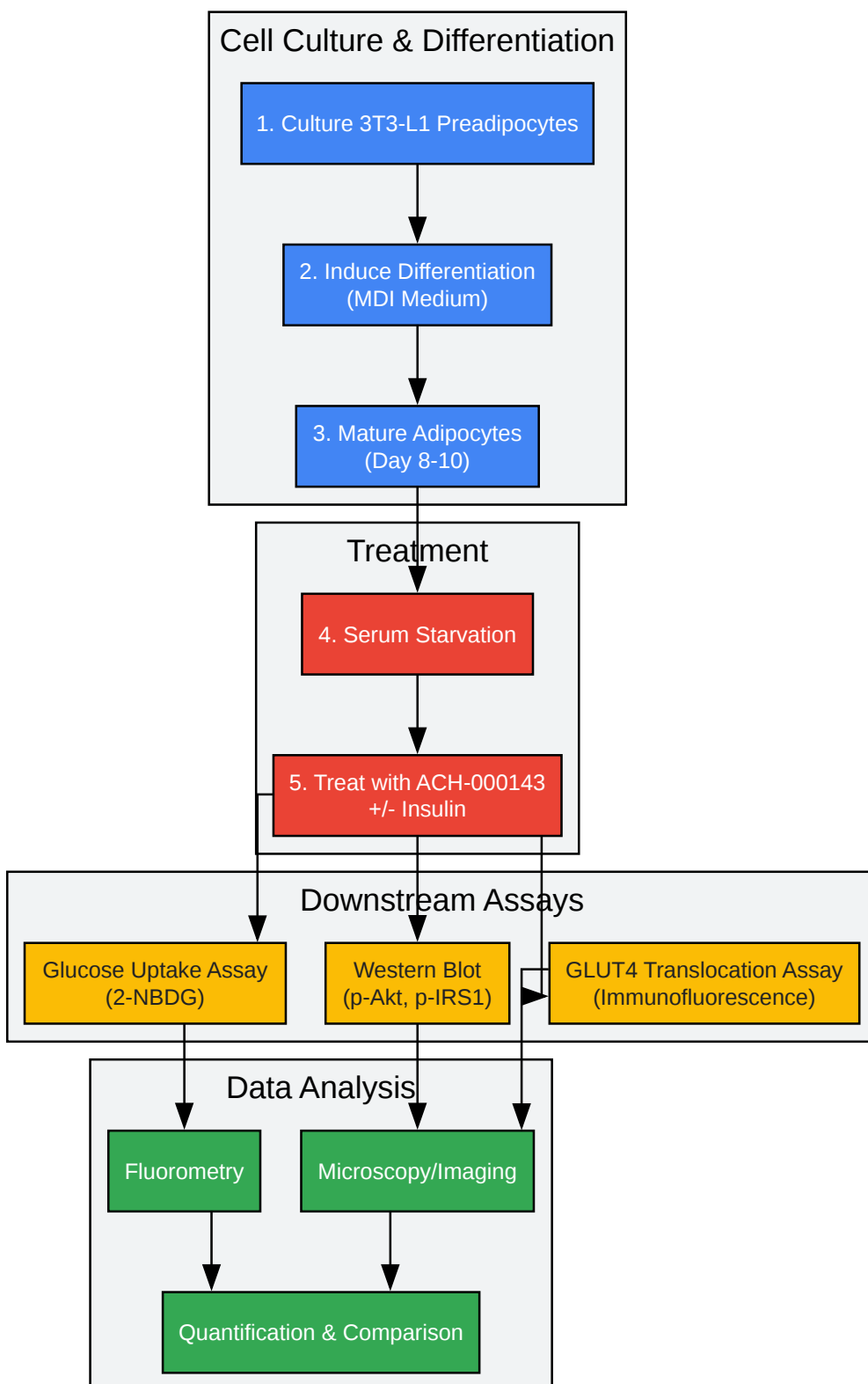
MFI: Mean Fluorescence Intensity

Signaling Pathways and Experimental Workflow



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Melatonin and Insulin Signaling Pathways.



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Experimental workflow for assessing **ACH-000143** effects.

Experimental Protocols

3T3-L1 Preadipocyte Culture and Differentiation

This protocol is adapted from established methods for differentiating 3T3-L1 cells into adipocytes.[\[1\]](#)[\[2\]](#)[\[6\]](#)[\[7\]](#)

Materials and Reagents:

- 3T3-L1 preadipocytes
- DMEM (high glucose) with L-glutamine
- Bovine Calf Serum (BCS)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- 3-isobutyl-1-methylxanthine (IBMX)
- Dexamethasone
- Insulin (bovine)
- Phosphate Buffered Saline (PBS)

Protocol:

- Preadipocyte Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin at 37°C in a 10% CO₂ incubator. Do not allow cells to exceed 70% confluency during passaging.[\[2\]](#)
- Initiation of Differentiation (Day 0): Seed cells in the desired culture plates (e.g., 24-well or 6-well plates) and grow to 100% confluency. Two days post-confluency, replace the medium with Differentiation Medium A (DMEM, 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 μM Dexamethasone, and 1 μg/mL Insulin).[\[2\]](#)

- **Insulin Treatment (Day 2):** After 48 hours, remove the Differentiation Medium A and replace it with Differentiation Medium B (DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 1 µg/mL Insulin).
- **Maturation (Day 4 onwards):** After another 48 hours, replace the medium with maintenance medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin). Change the maintenance medium every 2 days.
- **Experimental Readiness:** Mature adipocytes, characterized by the accumulation of lipid droplets, are typically ready for experiments between days 8 and 12 of differentiation.

Glucose Uptake Assay (2-NBDG)

This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, into adipocytes.[\[8\]](#)
[\[9\]](#)[\[10\]](#)

Materials and Reagents:

- Differentiated 3T3-L1 adipocytes in a 24-well plate
- Krebs-Ringer Phosphate HEPES (KRPH) buffer
- 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
- **ACH-000143**
- Insulin (positive control)
- Phloretin (inhibitor control)
- Ice-cold PBS

Protocol:

- **Cell Starvation:** Gently wash mature adipocytes twice with warm PBS. Then, incubate the cells in serum-free DMEM for 2-4 hours at 37°C.

- Pre-incubation: Wash the cells with KRPH buffer and incubate for 30 minutes in KRPH buffer at 37°C.
- Treatment: Remove the KRPH buffer and add fresh KRPH buffer containing various concentrations of **ACH-000143**, vehicle control, or 100 nM insulin. Incubate for 30 minutes at 37°C.
- 2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 80 µM and incubate for an additional 30 minutes at 37°C.[8]
- Termination of Uptake: Stop the assay by washing the cells three times with ice-cold PBS.
- Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[8]

Western Blot for Insulin Signaling Proteins

This protocol details the detection of phosphorylated Akt and IRS-1, key markers of insulin signaling pathway activation.[11][12][13]

Materials and Reagents:

- Differentiated 3T3-L1 adipocytes in a 6-well plate
- **ACH-000143** and Insulin
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membranes
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-IRS1 (Tyr612), anti-total-IRS1)

- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Protocol:

- **Cell Treatment and Lysis:** Treat mature adipocytes as described in the glucose uptake assay. After treatment, wash cells with ice-cold PBS and lyse them directly in the wells with ice-cold RIPA buffer.
- **Protein Quantification:** Scrape the cell lysates, collect them, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
- **SDS-PAGE and Transfer:** Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- **Immunoblotting:**
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.
- **Detection:** Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- **Analysis:** Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each sample.

GLUT4 Translocation Assay by Immunofluorescence

This assay visualizes the movement of the glucose transporter GLUT4 to the plasma membrane upon stimulation.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials and Reagents:

- Differentiated 3T3-L1 adipocytes on glass coverslips
- **ACH-000143** and Insulin
- Paraformaldehyde (PFA) for fixation
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% goat serum in PBS)
- Primary antibody (anti-GLUT4)
- Fluorophore-conjugated secondary antibody
- DAPI for nuclear staining
- Mounting medium

Protocol:

- Cell Treatment: Treat mature adipocytes grown on coverslips as described in previous protocols.
- Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
- Permeabilization and Blocking: Wash the cells with PBS, then permeabilize with permeabilization buffer for 10 minutes. Block non-specific binding sites with blocking buffer for 1 hour.
- Antibody Incubation:
 - Incubate the cells with the primary anti-GLUT4 antibody overnight at 4°C.

- Wash the cells three times with PBS.
- Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
- Staining and Mounting: Wash the cells with PBS and stain the nuclei with DAPI for 5 minutes. Wash again and mount the coverslips onto microscope slides using mounting medium.
- Imaging and Analysis: Visualize the cells using a confocal or fluorescence microscope. Quantify the GLUT4 translocation by measuring the fluorescence intensity at the plasma membrane relative to the cytoplasm.

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